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Compound of Interest

Compound Name: Sulfonmethane

Cat. No.: B1682520 Get Quote

A Comparative Spectroscopic Guide to
Sulfonmethane and Its Analogues
For researchers, scientists, and professionals in the field of drug development, the precise

structural elucidation of pharmaceutical compounds is paramount. This guide provides a

detailed comparative spectroscopic analysis of sulfonmethane (Sulfonal) and its historically

significant analogues, sulfondiethylmethane (Trional) and sulfonethylmethane (Tetronal). These

compounds, once used as hypnotics, possess characteristic spectroscopic features owing to

their shared bis(ethylsulfonyl)alkane core structure. This comparison leverages available

experimental data and predictive models to offer a comprehensive overview of their Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for sulfonmethane, trional, and

tetronal. Due to the limited availability of experimental spectra for these older compounds,

some data points are predicted based on established spectroscopic principles and

computational models.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
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Compound
Spectroscopic
Method

Chemical Shift
(δ, ppm)

Multiplicity Assignment

Sulfonmethane
¹H NMR

(Predicted)
~1.4 (t) Triplet -CH₃ (ethyl)

~3.2 (q) Quartet -CH₂- (ethyl)

~1.6 (s) Singlet -C(CH₃)₂-

¹³C NMR[1] 7.5 - -CH₃ (ethyl)

48.0 - -CH₂- (ethyl)

23.0 - -C(CH₃)₂-

75.0 - -C(SO₂)₂-

Trional ¹H NMR[2] ~1.0 (t) Triplet
-CH₃ (ethyl

attached to C)

(Sulfondiethylmet

hane)
~1.4 (t) Triplet

-CH₃

(ethylsulfonyl)

~2.0 (q) Quartet
-CH₂- (ethyl

attached to C)

~3.2 (q) Quartet
-CH₂-

(ethylsulfonyl)

~1.5 (s) Singlet -C(CH₃)-

¹³C NMR

(Predicted)
~8.0 -

-CH₃ (ethyl

attached to C)

~28.0 -
-CH₂- (ethyl

attached to C)

~7.5 -
-CH₃

(ethylsulfonyl)

~49.0 -
-CH₂-

(ethylsulfonyl)

~20.0 - -C(CH₃)-
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~80.0 - -C(SO₂)₂-

Tetronal
¹H NMR

(Predicted)
~1.0 (t) Triplet -CH₃ (ethyl)

(Sulfonethylmeth

ane)
~2.0 (q) Quartet -CH₂- (ethyl)

~1.4 (t) Triplet
-CH₃

(ethylsulfonyl)

~3.2 (q) Quartet
-CH₂-

(ethylsulfonyl)

¹³C NMR

(Predicted)
~8.0 - -CH₃ (ethyl)

~28.0 - -CH₂- (ethyl)

~7.5 -
-CH₃

(ethylsulfonyl)

~49.0 -
-CH₂-

(ethylsulfonyl)

~85.0 - -C(SO₂)₂-

Table 2: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹) Assignment

Sulfonmethane ~1320-1300 (s, asym) S=O stretch

~1140-1120 (s, sym) S=O stretch

~2980-2850 (m) C-H stretch (aliphatic)

Trional ~1325 (s, asym) S=O stretch

(Sulfondiethylmethane) ~1130 (s, sym) S=O stretch

~2970-2860 (m) C-H stretch (aliphatic)

Tetronal ~1320-1300 (s, asym) S=O stretch

(Sulfonethylmethane) ~1140-1120 (s, sym) S=O stretch

~2980-2850 (m) C-H stretch (aliphatic)

Table 3: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z)
Key Fragment Ions
(m/z)

Fragmentation
Pathway

Sulfonmethane 228 [M]⁺[1] 164, 135, 79, 64
Loss of SO₂,

C₂H₅SO₂, C₂H₅

Trional 242 [M]⁺ 178, 149, 93, 64
Loss of SO₂,

C₂H₅SO₂, C₂H₅, CH₃

(Sulfondiethylmethane

)

Tetronal 256 [M]⁺ 192, 163, 107, 64
Loss of SO₂,

C₂H₅SO₂, C₂H₅

(Sulfonethylmethane)

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample (Sulfonmethane, Trional, or

Tetronal) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR

spectrometer.

¹H NMR Data Acquisition: The spectral width is set to approximately 16 ppm. A sufficient

number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio. The

relaxation delay is set to at least 5 times the longest T₁ relaxation time for quantitative

analysis.

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a spectral

width of approximately 250 ppm. A larger number of scans (typically 1024 or more) and a

longer relaxation delay are required due to the lower natural abundance and longer

relaxation times of the ¹³C nucleus.

Data Analysis: The acquired spectra are processed using appropriate software. Chemical

shifts are reported in parts per million (ppm) relative to TMS. Signal multiplicities (singlet,

doublet, triplet, quartet, multiplet) and coupling constants (J) in Hertz (Hz) are determined for

¹H NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.
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Data Acquisition: A background spectrum of the empty sample holder is first recorded. The

KBr pellet containing the sample is then placed in the sample holder, and the spectrum is

recorded, typically in the range of 4000-400 cm⁻¹.

Data Analysis: The positions of the absorption bands are identified and reported in

wavenumbers (cm⁻¹). The characteristic stretching and bending vibrations for functional

groups are assigned.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

such as methanol or acetonitrile.

Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a

gas chromatograph (GC-MS) for separation and introduction of the sample.

Ionization: Electron Ionization (EI) is a common method for these types of small molecules.

The sample is bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Data Analysis: The mass spectrum is plotted as relative abundance versus m/z. The

molecular ion peak [M]⁺ is identified, and the fragmentation pattern is analyzed to deduce

the structure of the molecule.

Workflow for Comparative Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis

of Sulfonmethane and its analogues.
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Comparative spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1682520#comparative-spectroscopic-analysis-of-
sulfonmethane-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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